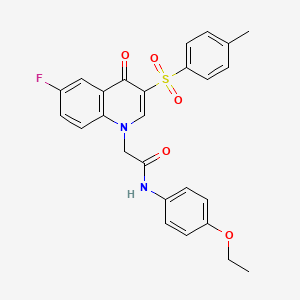
3-Chloro-1,1,1-trifluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2,4-pentanedione, also known as trifluoro-acetylacetone (TFAA), is a compound with the molecular formula C5H5F3O2 . It’s used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-2,4-pentanedione involves a Claisen condensation reaction using trifluoroacetic ethyl ester and acetone as raw materials . The optimal conditions for this synthesis include using a sodium ethoxide solution in ethanol as a catalyst, anhydrous ether as a solvent, and a reaction temperature of 30°C for 2 hours .Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2,4-pentanedione has been investigated using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis
1,1,1-Trifluoro-2,4-pentanedione has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-2,4-pentanedione is a liquid with a refractive index of 1.388 (lit.) and a density of 1.27 g/mL at 25 °C (lit.) . It has a boiling point of 105-107 °C (lit.) .Applications De Recherche Scientifique
Molecular Structure Analysis
One major application of 3-Chloro-1,1,1-trifluoropentane-2,4-dione is in the study of molecular structures and vibrational assignments. For example, Tayyari et al. (2008) investigated the molecular structure of closely related compounds through ab initio and Density Functional Theory (DFT) calculations. This study highlighted the energy difference between stable cis-enol forms and compared calculated vibrational frequencies with experimental results, demonstrating excellent agreement and providing insights into molecular behavior and hydrogen bonding strength Tayyari et al., 2008.
Synthesis and Reactivity
3-Chloro-1,1,1-trifluoropentane-2,4-dione serves as a key reagent in synthetic chemistry, facilitating the creation of complex molecules. Zhilina et al. (2012) explored its reactivity in the synthesis of fluorinated 1,3-enaminoketones, leading to novel compounds with potential applications in material science and catalysis Zhilina et al., 2012.
Material Science Applications
In material science, 3-Chloro-1,1,1-trifluoropentane-2,4-dione contributes to the development of new materials with specialized properties. For instance, Sevast’yanov et al. (2008) synthesized lead(II) complexes with this compound, examining their structures, thermochemical properties, and potential applications in electronics and catalysis Sevast’yanov et al., 2008.
Antimicrobial and Detoxification Applications
Research by Ren et al. (2009) expanded the application horizon by utilizing derivatives of 3-Chloro-1,1,1-trifluoropentane-2,4-dione in the development of N-halamine-coated cotton fabrics for antimicrobial and detoxification purposes. This innovative approach leverages the chemical stability and reactive nature of fluorinated compounds for practical applications in healthcare and environmental protection Ren et al., 2009.
Mécanisme D'action
Target of Action
Similar compounds such as 1,1,1-trifluoro-2,4-pentanedione have been used in the preparation of various derivatives , suggesting that it may interact with a wide range of biological targets.
Mode of Action
It’s known that similar compounds can form complexes with metal ions , which could potentially alter the function of metal-dependent enzymes or proteins.
Biochemical Pathways
Based on its structural similarity to 1,1,1-trifluoro-2,4-pentanedione, it may be involved in the formation of various derivatives .
Result of Action
Similar compounds have been used in the preparation of various derivatives , suggesting that it may have a wide range of potential effects.
Action Environment
It is known that similar compounds should be stored at 2-8°c and kept away from open flames, hot surfaces, and sources of ignition .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXAAOXKPUNPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,1,1-trifluoropentane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)

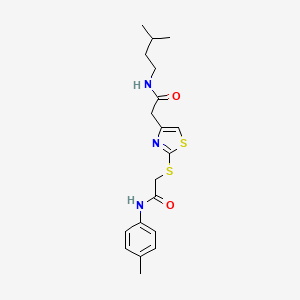

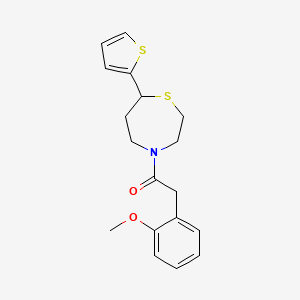
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
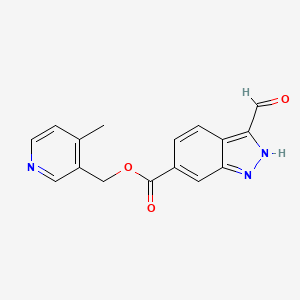

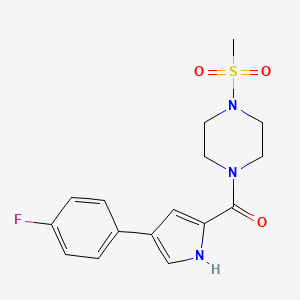
![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)
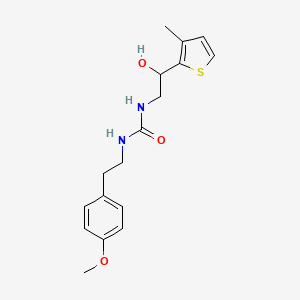
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)
